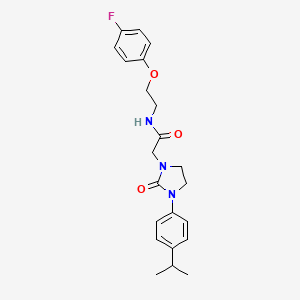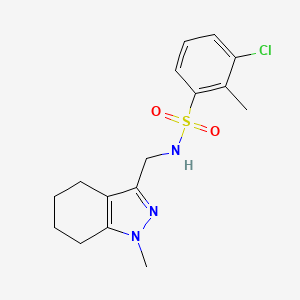
1-Fenil-3-(1-(piridin-2-il)pirrolidin-3-il)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea” is characterized by a pyrrolidine ring linked to a phenyl group and a pyridine group . The pyrrolidine ring is non-planar, a phenomenon called “pseudorotation”, which allows increased three-dimensional (3D) coverage .Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its structural configuration .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is also stable and can be stored for long periods. However, one limitation of using 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea. One area of interest is the development of 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea analogs with improved properties. Another area of interest is the study of the mechanism of action of 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea and its effects on various cellular processes. Additionally, 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can be studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Finally, 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can be studied for its potential use as a catalyst in organic synthesis.
Conclusion
1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has been synthesized through a multi-step process involving the reaction of pyridine and pyrrolidine with phenyl isocyanate. 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has shown potential applications in various fields of scientific research, including antitumor, anti-inflammatory, and antimicrobial properties. 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has also been shown to have neuroprotective effects and can be used in the treatment of neurological disorders. 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has several advantages for lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to use in aqueous solutions. There are several future directions for the research on 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, including the development of 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea analogs with improved properties and the study of its mechanism of action.
Métodos De Síntesis
1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is synthesized through a multi-step process involving the reaction of pyridine and pyrrolidine with phenyl isocyanate. The first step involves the reaction of pyridine and pyrrolidine with phenyl isocyanate in the presence of a catalyst to form a substituted urea intermediate. The intermediate is then treated with a reducing agent to form 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea. The reaction conditions and the purity of the starting materials play a crucial role in the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Actividad Antiproliferativa
Se sintetizó una nueva serie de derivados de 1-fenil-3-(4-(piridin-3-il)fenil)urea y se sometió a una prueba de detección antiproliferativa in vitro contra líneas celulares de cáncer humano NCI-60 de nueve tipos diferentes de cáncer . Esto sugiere que “1-Fenil-3-(1-(piridin-2-il)pirrolidin-3-il)urea” podría usarse potencialmente en la investigación y el tratamiento del cáncer .
Potencial Biológico de los Derivados del Indol
Los derivados del indol poseen diversas actividades biológicas, es decir, antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa . Como “this compound” es un derivado del indol, podría usarse potencialmente en estas áreas de investigación .
Actividad Herbicida
Existe la posibilidad de que “this compound” pueda utilizarse en el desarrollo de herbicidas . Sin embargo, se necesita más investigación para confirmar esta aplicación .
Evaluación Biológica
El compuesto se ha utilizado en la evaluación biológica de una nueva serie de derivados de 1-Aril-3 . Esto sugiere que “this compound” podría usarse potencialmente en el desarrollo y la prueba de nuevos compuestos farmacéuticos .
Descubrimiento de Fármacos
El compuesto se ha utilizado en el descubrimiento de fármacos, específicamente en el diseño de nuevas moléculas . Esto sugiere que “this compound” podría usarse potencialmente en el desarrollo de nuevos fármacos .
Propiedades
IUPAC Name |
1-phenyl-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(18-13-6-2-1-3-7-13)19-14-9-11-20(12-14)15-8-4-5-10-17-15/h1-8,10,14H,9,11-12H2,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBRSROXEOJNHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2402337.png)

![3-((5-(butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2402340.png)


![1-(4-Chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B2402344.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402347.png)


![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2402352.png)
![3-(3-chloro-4-methylphenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2402356.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2402357.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2402358.png)
